SCH772984 HCl
Description
Overview of Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation in Disease Contexts
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a fundamental and highly conserved cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. mdpi.comqiagen.comanygenes.com The pathway is organized into a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). The most well-characterized of these is the RAS-RAF-MEK-ERK cascade. nih.govoncotarget.com
Dysregulation of the MAPK pathway is a hallmark of many human diseases, most notably cancer. mdpi.comanygenes.comnumberanalytics.com Aberrant activation of this pathway, often driven by mutations in key components like the RAS or BRAF genes, leads to uncontrolled cell growth and proliferation, contributing to tumor formation and progression. qiagen.comoncotarget.comnih.gov Beyond cancer, dysregulation of MAPK signaling has been implicated in a variety of other conditions, including neurological disorders, inflammatory diseases, and cardiovascular conditions. mdpi.comanygenes.comnumberanalytics.com The central role of this pathway in disease pathogenesis has made it a major focus of therapeutic development. numberanalytics.com
Rationale for Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition as a Therapeutic Strategy
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are the final kinases in the MAPK cascade, acting as a convergence point for numerous upstream signals. Upon activation, ERK1/2 phosphorylate a multitude of cytoplasmic and nuclear substrates, thereby controlling cellular responses. tandfonline.com Given their critical position, directly inhibiting ERK1/2 presents a compelling therapeutic strategy. tandfonline.comresearchgate.net
Inhibition of upstream kinases like BRAF and MEK has proven clinically effective, particularly in BRAF-mutant melanoma. numberanalytics.comportlandpress.com However, the development of resistance to these inhibitors is a significant clinical challenge, often arising from the reactivation of ERK signaling through various feedback mechanisms. fiercebiotech.comaacrjournals.org Therefore, targeting ERK1/2 directly offers a potential strategy to overcome both intrinsic and acquired resistance to upstream MAPK pathway inhibitors. fiercebiotech.comtandfonline.comnih.gov By blocking the final node in this critical signaling cascade, ERK1/2 inhibitors aim to provide a more durable and comprehensive suppression of the oncogenic signaling driving tumor growth. researchgate.netoncotarget.com
Historical Context and Significance of SCH772984 HCl as a Preclinical Tool Compound
The development of specific and potent ERK1/2 inhibitors was historically challenging due to the high conservation of the ATP-binding site among protein kinases. nih.gov Early kinase inhibitors often lacked specificity. nih.gov The discovery of SCH772984 represented a significant advancement in the field. nih.govharvard.edu Developed through extensive research, SCH772984 was identified as a highly potent and selective, ATP-competitive inhibitor of ERK1 and ERK2. researchgate.netnih.gov
What makes SCH772984 particularly significant is its unique dual mechanism of action. guidetopharmacology.org Unlike many kinase inhibitors that only block the catalytic activity of their target, SCH772984 also prevents the phosphorylation of ERK1/2 by its upstream kinase, MEK. aacrjournals.orgguidetopharmacology.org This dual action leads to a more complete shutdown of ERK signaling. guidetopharmacology.org Structurally, SCH772984 binds to ERK1/2 in a novel manner, inducing a previously unknown binding pocket. nih.govharvard.edurcsb.org This unique binding mode is associated with slow binding kinetics and contributes to its high selectivity and prolonged on-target activity. nih.govharvard.edu
Preclinical studies have extensively utilized SCH772984 to validate ERK1/2 as a therapeutic target. Research has shown its effectiveness in cell lines and animal models of various cancers, including those with BRAF and RAS mutations, and importantly, in models that have developed resistance to BRAF and MEK inhibitors. fiercebiotech.comnih.govnih.gov While SCH772984 itself has limitations for in vivo applications due to poor oral bioavailability, its profound and specific effects in preclinical settings have been instrumental. guidetopharmacology.org It has provided the foundational evidence and rationale for the clinical development of a new generation of orally bioavailable ERK inhibitors, such as MK-8353. escholarship.orgnih.gov
Interactive Data Tables
Below are interactive tables summarizing key research findings related to SCH772984.
Properties
Molecular Formula |
C33H34ClN9O2 |
|---|---|
Molecular Weight |
624.17 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Sch772984 Hcl
Direct Inhibition of ERK1/2 Kinase Activity
SCH772984 directly curtails the enzymatic function of ERK1 and ERK2 through a competitive binding process. nih.govselleckchem.comresearchgate.net
ATP-Competitive Binding Characteristics
SCH772984 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ERK1/2 enzymes. nih.govselleckchem.comresearchgate.net This occupation of the active site prevents the natural substrate, ATP, from binding, thereby blocking the transfer of a phosphate (B84403) group to downstream target proteins. nih.gov This mode of action effectively halts the kinase's catalytic activity. guidetopharmacology.orgguidetopharmacology.org While it is ATP-competitive, it also exhibits non-competitive properties that contribute to its unique mechanism. nih.gov
Potency and Selectivity Profile for ERK1 and ERK2
SCH772984 demonstrates high potency and selectivity for ERK1 and ERK2. In cell-free assays, it has shown IC50 values—the concentration required to inhibit 50% of the enzyme's activity—in the low nanomolar range. fishersci.comselleckchem.comnih.gov This high degree of selectivity minimizes off-target effects, making it a precise tool for studying and potentially targeting the ERK pathway. nih.govchemicalprobes.org
Potency of SCH772984 against ERK1 and ERK2
| Kinase | IC50 (nM) |
|---|---|
| ERK1 | 4 |
| ERK2 | 1 |
IC50 values represent the concentration of SCH772984 required to inhibit 50% of the kinase activity in cell-free assays. medchemexpress.comfishersci.comselleckchem.comselleckchem.comresearchgate.net
Dual Mechanism of ERK1/2 Modulation
A key feature of SCH772984 is its dual mechanism of action, which goes beyond simple catalytic inhibition. guidetopharmacology.orgguidetopharmacology.orgnih.govresearchgate.netescholarship.org
Inhibition of Intrinsic ERK1/2 Catalytic Activity
As established, the primary mechanism of SCH772984 is the direct inhibition of the intrinsic catalytic activity of ERK1 and ERK2. guidetopharmacology.orgguidetopharmacology.org By competing with ATP for the binding site, it effectively shuts down the kinase's ability to phosphorylate its substrates, such as p90 ribosomal S6 kinase (RSK). selleckchem.com
Prevention of Upstream MEK-Mediated ERK Phosphorylation
Uniquely, SCH772984 also prevents the activation of ERK1/2 by its upstream kinase, MEK. nih.govaacrjournals.orgaacrjournals.org It is understood that the binding of SCH772984 to ERK induces a specific conformational state in the ERK protein. cancer-research-network.com This altered shape of ERK prevents MEK from being able to recognize and phosphorylate the critical threonine and tyrosine residues within ERK's activation loop. nih.govaacrjournals.org This blockade of upstream activation is a significant advantage, as it prevents the reactivation of the ERK pathway, a common mechanism of resistance to other MAPK pathway inhibitors. aacrjournals.org
Conformational Changes Induced by SCH772984 HCl Binding to ERK2
The binding of SCH772984 to ERK2 induces significant conformational changes. nih.govaacrjournals.org This includes a shift in the C-helix and the C-terminal tail of the N-terminal domain. aacrjournals.org These structural rearrangements are believed to be the basis for preventing MEK from effectively phosphorylating ERK2. aacrjournals.org Specifically, SCH772984 binding forces a shift in the position of the Tyr34 residue. aacrjournals.org Furthermore, it induces a novel binding pocket by altering the conformation of the phosphate-binding loop and causing an outward tilt of the αC helix. nih.govrcsb.org This unique binding mode, which favors the inactive 'L-state' conformation of ERK2, is associated with slow binding kinetics and prolonged on-target activity. nih.govpnas.orgelifesciences.orgelifesciences.org
Downstream Signaling Pathway Modulation
The inhibition of ERK1/2 by this compound profoundly affects downstream signaling events that are critical for cell proliferation, survival, and differentiation. This is achieved through the modulation of ERK substrate phosphorylation and the regulation of MAPK-dependent gene expression.
Impact on ERK Substrate Phosphorylation (e.g., p90 Ribosomal S6 Kinase - pRSK)
One of the primary consequences of this compound activity is the dose-dependent inhibition of the phosphorylation of key ERK substrates. A well-documented example is the p90 ribosomal S6 kinase (RSK), a family of serine/threonine kinases that are directly phosphorylated and activated by ERK. selleckchem.comselleckchem.com The activation of RSK involves a series of phosphorylation events, initiated by ERK1/2. plos.org
In various cancer cell lines, including those with BRAF or RAS mutations, treatment with this compound leads to a significant reduction in the levels of phosphorylated RSK (pRSK). researchgate.netaacrjournals.orgselleckchem.com For instance, in BRAFV600E-mutant human melanoma cells, this compound inhibited the phosphorylation of RSK in a dose-dependent manner. apexbt.com This inhibition of RSK phosphorylation has been observed in both sensitive and resistant cancer cell models, highlighting the potent and sustained activity of this compound. aacrjournals.orgchemicalprobes.org Even in cells that have developed resistance to BRAF and MEK inhibitors, this compound can effectively suppress RSK phosphorylation. chemicalprobes.orgprobes-drugs.org
The inhibition of RSK phosphorylation by this compound has been demonstrated through various experimental approaches, including Western blot analysis, which shows a clear decrease in pRSK levels upon treatment with the compound. researchgate.netaacrjournals.org This effect is not limited to RSK; SCH772984 also inhibits the phosphorylation of other ERK substrates, such as ETS1. nih.gov
Table 1: Effect of SCH772984 on RSK Phosphorylation in Different Cell Lines
| Cell Line | Mutation Status | Outcome | Reference |
|---|---|---|---|
| LOX IMV1 | BRAF V600E | Dose-dependent inhibition of pRSK | researchgate.net |
| HCT-116 (naïve) | KRAS G13D | Potent inhibition of pRSK | aacrjournals.org |
| HCT-116 (resistant) | KRAS G13D | Baseline pRSK levels unresponsive to SCH772984 | aacrjournals.org |
| M408 (sensitive) | NRAS Q61K | Decreased pRSK | apexbt.com |
| M202 (resistant) | NRAS Q61L | Some decrease in pRSK | apexbt.com |
Regulation of MAPK-Dependent Gene Expression
The ERK/MAPK signaling cascade culminates in the activation of various transcription factors, which in turn regulate the expression of genes involved in cell growth, proliferation, and survival. This compound, by blocking ERK signaling, effectively modulates the expression of these MAPK-dependent genes. aacrjournals.orgaacrjournals.org
A key set of genes regulated by the MAPK pathway are the immediate early genes, including members of the Fos and Jun families (e.g., c-Fos and c-Jun), which form the AP-1 transcription factor complex. researchgate.netharvard.edu Studies have shown that this compound can dramatically reduce the expression of c-Fos and, to a lesser extent, c-Jun. biorxiv.org This effect on gene expression is a direct consequence of inhibiting the ERK pathway, which is responsible for the phosphorylation and activation of transcription factors like Elk-1, which in turn drives c-Fos expression. biorxiv.org
In colorectal cancer cells, SCH772984 effectively inhibits MAPK-dependent gene expression in naïve cells, but this effect is lost in cells that have acquired resistance to the inhibitor. aacrjournals.orgresearchgate.net Furthermore, compared to catalytic ERK inhibitors, the dual-mechanism inhibitor SCH772984 induces a more comprehensive and robust inhibition of ERK1/2 target genes. aacrjournals.org This is attributed to its ability to prevent the nuclear translocation of ERK1/2, thereby more effectively suppressing the transcription of target genes. aacrjournals.org For example, SCH772984 treatment has been shown to downregulate the expression of FOXM1 and its target genes, such as PLK1 and PCNA. In some contexts, ERK inhibition by SCH772984 can also affect the expression of other transcription factors like CREB. biorxiv.org
Table 2: Impact of SCH772984 on MAPK-Dependent Gene Expression
| Gene | Effect of SCH772984 | Cellular Context | Reference |
|---|---|---|---|
| c-Fos | Expression dramatically reduced | Caco-2/bbe cells | biorxiv.org |
| c-Jun | Expression reduced to a lesser extent | Caco-2/bbe cells | biorxiv.org |
| FOXM1 | Dose-dependent decrease in mRNA expression | hRPTECs | researchgate.net |
| PLK1 | Decreased expression at higher doses | hRPTECs | researchgate.net |
| PCNA | Decreased expression at higher doses | hRPTECs | researchgate.net |
| HGF | Decreased transcription | FCHSD2-depleted NSCLC cells | plos.org |
Kinase Selectivity and Off-Target Activity Profiling
A crucial aspect of any kinase inhibitor is its selectivity, as off-target activities can lead to unforeseen side effects and toxicities. This compound has been extensively profiled for its kinase selectivity and has demonstrated a remarkable specificity for ERK1 and ERK2. nih.govresearchgate.net
Kinome-wide screening has revealed that SCH772984 has very high selectivity, with only a small number of other kinases being inhibited at concentrations significantly higher than those required for ERK1/2 inhibition. chemicalprobes.orgnih.govapexbt.com For example, in a screen of 300 kinases, only seven showed greater than 50% inhibition at a 1 µM concentration of SCH772984. apexbt.comresearchgate.net These off-target kinases include CLK2, FLT4, GSG2 (Haspin), MAP4K4, MINK1, PRKD1, and TTK. chemicalprobes.orgapexbt.com
The structural basis for the high selectivity of SCH772984 lies in its unique binding mode to ERK1/2. nih.govox.ac.uknih.gov It induces a novel, allosteric binding pocket adjacent to the ATP-binding site, which is not present in the active or inactive conformations of most other kinases. nih.govox.ac.uk This induced pocket accommodates a part of the SCH772984 molecule, leading to a high-affinity interaction with slow on and off rates. nih.govox.ac.uk In contrast, its binding to off-target kinases like Haspin and JNK1 occurs through a more conventional type-I binding mode. nih.govox.ac.uknih.gov This distinct binding mechanism contributes significantly to its prolonged on-target activity and high selectivity. nih.govox.ac.uk
Table 3: Kinase Selectivity Profile of SCH772984
| Kinase | IC50 (nM) | Percent Inhibition at 1 µM | Reference |
|---|---|---|---|
| ERK1 | 4 | 100% | selleckchem.commdpi.com |
| ERK2 | 1 | - | selleckchem.commdpi.com |
| CLK2 | - | 65% | chemicalprobes.org |
| FLT4 (VEGFR3) | - | 60% | chemicalprobes.org |
| GSG2 (Haspin) | 398 | 51% | chemicalprobes.orgnih.gov |
| MAP4K4 (HGK) | - | 71% | chemicalprobes.org |
| MINK1 | - | 66% | chemicalprobes.org |
| PRKD1 (PKC mu) | - | 50% | chemicalprobes.org |
| TTK | - | 62% | chemicalprobes.org |
| JNK1 | 1080 | - | nih.gov |
| MEK1 | >10,000 | - | chemicalprobes.org |
Preclinical Efficacy of Sch772984 Hcl in Disease Models
Oncological Applications
Activity in BRAF-Mutant Cancer Models
SCH772984 has shown considerable promise in cancer models harboring BRAF mutations, a common driver of the mitogen-activated protein kinase (MAPK) pathway. aacrjournals.org Its ability to inhibit ERK1/2, the final kinases in this cascade, makes it a strategic agent against cancers reliant on this signaling pathway. oncotarget.com
In preclinical studies, SCH772984 has demonstrated potent activity against BRAF-mutant melanoma cell lines. nih.govmdpi.com A significant majority of these cell lines, including those with the common BRAFV600E mutation, have shown sensitivity to the inhibitor. nih.govaacrjournals.org Research indicates that 15 out of 21 BRAF-mutant melanoma cell lines tested were sensitive to SCH772984, displaying a 50% inhibitory concentration (IC50) of less than 1 μM. nih.gov This efficacy extends to melanoma cells that have developed resistance to BRAF inhibitors like vemurafenib (B611658), particularly when the resistance mechanism involves reactivation of the MAPK pathway. nih.govmdpi.com
The compound has been shown to induce G1 cell cycle arrest and apoptosis in sensitive melanoma cell lines. nih.gov Furthermore, studies have explored its use in combination with BRAF inhibitors, suggesting that such a combination could be more potent than either agent alone and potentially delay the development of resistance. nih.govmdpi.com
Table 1: Sensitivity of BRAF-Mutant Melanoma Cell Lines to SCH772984
| Cell Line Status | Number Tested | Number Sensitive | Percentage Sensitive (%) |
|---|---|---|---|
| BRAF Mutant | 21 | 15 | 71% |
| BRAF Mutant with Innate Vemurafenib Resistance | 4 | 4 | 100% |
| BRAF/NRAS Double Mutant | 3 | 3 | 100% |
Data sourced from a study evaluating the sensitivity of melanoma cell lines to SCH772984. nih.gov Sensitivity is defined as an IC50 < 1 μM.
SCH772984 has also been evaluated in colorectal cancer (CRC) cell lines with BRAF mutations. researchgate.net In a study of 14 CRC cell lines, all three cell lines with BRAF mutations were found to be effective responders to SCH772984, with an IC50 value of less than 2 µM. researchgate.net The compound has shown the ability to inhibit cell proliferation and MAPK signaling in these models. mdpi.com
Notably, SCH772984 has demonstrated efficacy in CRC cells that have acquired resistance to combined BRAF and MEK inhibitor treatments. genomenon.com This suggests its potential as a subsequent therapeutic strategy in patients who have developed resistance to standard targeted therapies. mdpi.com
Melanoma Cell Lines (e.g., BRAFV600E)
Activity in RAS-Mutant Cancer Models
Mutations in the RAS family of oncogenes (including NRAS and KRAS) are prevalent in many cancers and are also key activators of the MAPK pathway. SCH772984 has shown efficacy in various RAS-mutant cancer models. nih.govdovepress.com
Preclinical data indicate that a high percentage of NRAS-mutant melanoma cell lines are sensitive to SCH772984. nih.gov In one study, 11 out of 14 (78%) NRAS-mutant cell lines were found to be sensitive to the inhibitor. nih.gov The efficacy of SCH772984 in these models highlights its potential as a targeted therapy for this melanoma subtype, for which there are currently no FDA-approved targeted therapies. nih.gov
The compound's activity has been observed in cell lines with various NRAS mutations, including the Q61R mutation. genomenon.com
Table 2: Sensitivity of NRAS-Mutant Melanoma Cell Lines to SCH772984
| Cell Line Status | Number Tested | Number Sensitive | Percentage Sensitive (%) |
|---|---|---|---|
| NRAS Mutant | 14 | 11 | 78% |
Data from a preclinical study on melanoma cell lines. nih.gov Sensitivity is defined as an IC50 < 1 μM.
KRAS mutations are particularly common in pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). mdpi.comnih.gov SCH772984 has been shown to inhibit the growth of KRAS-mutant PDAC cell lines both in vitro and in vivo. researchgate.netspandidos-publications.com Studies have demonstrated that SCH772984 can effectively suppress the growth of PDAC cells, in part by inducing a senescence-like phenotype. aacrjournals.org
In KRAS-mutant CRC cell lines, SCH772984 was effective in 4 out of 8 cell lines tested. researchgate.net In preclinical models of NSCLC, ERK inhibitors like SCH772984 are considered a potential therapeutic option for cancers driven by RAS mutations. acs.org
Combination strategies are also being explored. For instance, combining SCH772984 with a PI3K/mTOR dual inhibitor has shown superior tumor inhibition in a PDAC xenograft model compared to either agent alone. nih.gov Similarly, combining it with an autophagy inhibitor or a CDK4/6 inhibitor has demonstrated synergistic effects in reducing PDAC growth in preclinical models. spandidos-publications.comsemanticscholar.org
NRAS-Mutant Melanoma Cell Lines
Efficacy in MAPK Inhibitor-Resistant Cancer Models
SCH772984 has demonstrated significant activity in cancer models that have developed resistance to MAPK inhibitors. nih.gov This includes models with acquired resistance to BRAF inhibitors, MEK inhibitors, and even concurrent BRAF and MEK inhibitor treatment. nih.govfiercebiotech.com The primary mechanism of this resistance is often the reactivation of the MAPK pathway, leading to renewed ERK signaling. fiercebiotech.com By directly targeting ERK, SCH772984 can effectively shut down this reactivated pathway. fiercebiotech.com
In preclinical models of melanoma with acquired resistance to the BRAF inhibitor vemurafenib, SCH772984 has shown notable efficacy. nih.gov Specifically, in models where resistance is driven by the reactivation of the MAPK pathway, SCH772984 effectively inhibits cell proliferation and signaling. nih.govnih.gov Studies have shown that cancer cells resistant to BRAF inhibitors remain sensitive to SCH772984. nih.govsanguinebio.com This suggests that directly targeting the downstream effector ERK can bypass the resistance mechanisms that plague upstream inhibitors. fiercebiotech.com For instance, melanoma cell lines with acquired resistance to vemurafenib, particularly those with MAPK pathway reactivation, were found to be sensitive to SCH772984. nih.gov
Similar to its effects in BRAF inhibitor-resistant models, SCH772984 is also effective against models with acquired resistance to MEK inhibitors. nih.gov The development of resistance to MEK inhibitors often involves mechanisms that lead to the reactivation of ERK. fiercebiotech.com Preclinical data indicate that SCH772984 can inhibit MAPK signaling and cell proliferation in human tumor cells that are resistant to MEK inhibitors. fiercebiotech.com In various cancer cell lines, including those with mutations in BRAF or RAS that have become resistant to MEK inhibitors, SCH772984 demonstrated the ability to suppress proliferation. nih.govsanguinebio.com
The combination of BRAF and MEK inhibitors has become a standard of care in certain cancers to delay the onset of resistance. However, resistance to this combination therapy can still emerge. sanguinebio.com SCH772984 has shown efficacy in models that are resistant to the concurrent treatment with both BRAF and MEK inhibitors. nih.govsanguinebio.com In melanoma and colorectal cancer models resistant to this combination, SCH772984 was able to reduce ERK activation and inhibit cellular proliferation. sanguinebio.com This highlights the potential of targeting ERK as a viable strategy for patients who have progressed on combination therapies. nih.gov
MEK Inhibitor-Resistant Models
Cellular Responses to SCH772984 HCl in Preclinical Oncology
In vitro studies have further elucidated the cellular mechanisms through which SCH772984 exerts its anticancer effects. These studies have consistently shown its ability to inhibit cell growth and induce programmed cell death in various cancer cell lines.
SCH772984 has been shown to potently inhibit the proliferation and viability of a wide range of cancer cell lines in vitro, particularly those with BRAF and RAS mutations. nih.govselleckchem.com It demonstrates nanomolar cellular potency in these cell lines. nih.gov The compound effectively suppresses the proliferation of melanoma and colorectal cancer cell lines, including those that have developed resistance to BRAF and/or MEK inhibitors. nih.gov In a panel of melanoma cell lines, SCH772984 was effective in inhibiting proliferation regardless of their BRAF or NRAS mutation status. nih.gov
| Cell Line Type | Effect of SCH772984 | Citation |
| BRAF-mutant | Inhibition of cell proliferation | nih.govselleckchem.com |
| NRAS-mutant | Inhibition of cell proliferation | nih.govnih.gov |
| KRAS-mutant | Inhibition of cell proliferation | nih.gov |
| BRAF inhibitor-resistant | Inhibition of cell proliferation | nih.govnih.gov |
| MEK inhibitor-resistant | Inhibition of cell proliferation | nih.govnih.gov |
| Concurrent BRAF/MEK inhibitor-resistant | Inhibition of cell proliferation | nih.govsanguinebio.com |
Beyond inhibiting proliferation, SCH772984 also induces apoptosis, or programmed cell death, in cancer cells. nih.gov Treatment of BRAF/RAS-mutant melanoma and colon cancer cell lines with SCH772984 led to an increase in apoptosis. nih.gov In melanoma cell lines, SCH772984 was shown to cause G1 arrest and induce apoptosis. nih.gov While single-agent treatment with SCH772984 induced some apoptosis, its combination with other agents, such as the Mcl-1 inhibitor S63845, significantly enhanced apoptosis in both BRAF-mutated and wild-type melanoma cells. mdpi.com Furthermore, in lymphoma cells, pretreatment with SCH772984 potentiated venetoclax-induced apoptosis. oncotarget.com
| Cell Line Type | Effect of SCH772984 | Citation |
| BRAF-mutant melanoma | Induction of apoptosis | nih.govnih.gov |
| RAS-mutant melanoma | Induction of apoptosis | nih.gov |
| t(14;18) positive lymphoma | Potentiation of venetoclax-induced apoptosis | oncotarget.com |
Sustained Inhibition of Downstream Effectors in Cell Lines
SCH772984 has been shown to potently inhibit the phosphorylation of the direct ERK1/2 substrate, p90 ribosomal S6 kinase (RSK), a key downstream effector in the MAPK signaling pathway. glpbio.comselleckchem.com In BRAF/RAS-mutant melanoma and colon cancer cell lines, treatment with SCH772984 resulted in sustained inhibition of these downstream signaling effectors. nih.gov This inhibition of downstream targets like RSK is a critical indicator of the compound's ability to effectively block the ERK signaling cascade. nih.gov
In studies involving BRAF-mutant melanoma cell lines, SCH772984 demonstrated its ability to suppress ERK phosphorylation in a sustained manner. mdpi.com For instance, in a highly sensitive BRAF V600E mutant melanoma cell line (M262), treatment led to the disappearance of both phosphorylated RSK (pRSK) and phosphorylated ERK1/2 (pERK1/2) at 24 hours. nih.gov Even in a resistant BRAF V600E-mutant melanoma cell line (M233), the inhibition of the MAPK pathway was evident as early as 1 hour post-treatment, with a significant decrease in pERK and near-complete disappearance of pRSK. nih.gov This sustained activity highlights its potential to overcome resistance mechanisms that often plague other MAPK pathway inhibitors. mdpi.com
Furthermore, in non-small cell lung cancer (NSCLC) cell lines, including parental and MEK- and ERK-resistant sublines, SCH772984 effectively downregulated the phosphorylation of ERK and other proteins after 6 and 24 hours of treatment. glpbio.com The compound has also been shown to inhibit the phosphorylation of residues within the activation loop of ERK itself, further contributing to its robust and sustained inhibitory effects. glpbio.comselleckchem.com
In Vivo Antitumor Activity in Non-Human Xenograft Models
SCH772984 has shown promising preclinical antitumor activity in various human cancer xenograft models. nih.govresearchgate.netomicsdi.orgnih.gov The compound has been reported to induce tumor regressions in these models at tolerated doses, particularly in those with BRAF or RAS mutations. selleckchem.com Its efficacy extends to models that have developed resistance to BRAF and MEK inhibitors. selleckchem.com
In murine xenograft models of various cancers, SCH772984 has demonstrated significant antitumor activity. glpbio.comnih.gov For instance, in a KRAS-mutant pancreatic cancer model (MiaPaCa), SCH772984 induced a 36% tumor regression. cancerbiomed.org In BRAF-mutant melanoma xenografts (LOX), the compound led to a remarkable 98% tumor regression. cancerbiomed.org
Combination therapy studies have also highlighted the potent in vivo efficacy of SCH772984. When combined with the PI3K and mTOR dual inhibitor VS-5584 in a pancreatic ductal adenocarcinoma (PDAC) xenograft mouse model, the treatment resulted in an 80% tumor growth inhibition. oncotarget.com Similarly, a combination of SCH772984 with Cucurbitacin B in a mouse HPAC xenograft model of pancreatic cancer led to 85% tumor growth inhibition. nih.govoncotarget.com These findings underscore the potential of SCH772984 as both a standalone agent and in combination therapies for various cancer types.
| Cancer Model | Treatment | Tumor Growth Inhibition/Regression | Reference |
|---|---|---|---|
| KRAS-mutant Pancreatic Cancer (MiaPaCa) | SCH772984 | 36% regression | cancerbiomed.org |
| BRAF-mutant Melanoma (LOX) | SCH772984 | 98% regression | cancerbiomed.org |
| Pancreatic Ductal Adenocarcinoma (HPAC) | SCH772984 + VS-5584 | 80% inhibition | oncotarget.com |
| Pancreatic Cancer (HPAC) | SCH772984 + Cucurbitacin B | 85% inhibition | nih.govoncotarget.com |
The antitumor activity of SCH772984 in preclinical tumor models is closely linked to its ability to modulate key pharmacodynamic endpoints, primarily the reduction of phosphorylated ERK (pERK) and phosphorylated RSK (pRSK). selleckchem.comnih.gov In BRAF-mutant melanoma xenograft models, SCH772984 effectively inhibits MAPK signaling. selleckchem.com
Studies in melanoma cell lines have demonstrated that SCH772984 treatment leads to a significant decrease in both pERK1/2 and pRSK levels. nih.gov For example, in a sensitive BRAF V600E-mutant melanoma cell line, treatment with SCH772984 resulted in the disappearance of pRSK and a decrease in pERK1/2. nih.gov This inhibition of downstream signaling was observed to be sustained over time, indicating a persistent drug effect. mdpi.com The ability of SCH772984 to potently suppress these pharmacodynamic markers provides a clear mechanistic rationale for its observed antitumor efficacy in vivo.
Efficacy in Murine Xenograft Models
Non-Oncological Applications
Beyond its potential in cancer therapy, SCH772984 has been investigated for its utility in non-oncological conditions, particularly those involving inflammatory processes.
Modulation of Inflammatory Responses in Murine Models
SCH772984 has been shown to attenuate inflammatory responses in murine models. nih.govnih.gov The compound has demonstrated the ability to suppress the production of pro-inflammatory cytokines and modulate immune system-related cellular pathways. nih.govnih.gov
In murine models of sepsis, a life-threatening condition driven by an overwhelming inflammatory response, SCH772984 has shown significant therapeutic effects. nih.govnih.gov In a lipopolysaccharide (LPS)-induced lethal endotoxemia model, treatment with SCH772984 improved the survival rate of mice. glpbio.comnih.govnih.gov Similarly, in the more clinically relevant cecal ligation and puncture (CLP) model of sepsis, SCH772984 administration also led to increased survival. glpbio.comnih.govnih.gov
The protective effects of SCH772984 in these sepsis models are associated with a reduction in the plasma levels of the chemokine Ccl2/Mcp1. glpbio.comnih.govnih.gov Furthermore, analysis of tissues from SCH772984-treated animals revealed a significant downregulation of pathways related to the immune response and platelet activation, which are key drivers of sepsis pathology. nih.govresearchgate.net These findings highlight the potential of targeting the ERK1/2 pathway with SCH772984 as a novel therapeutic strategy for managing the severe inflammatory response in sepsis. nih.govnih.gov
| Sepsis Model | Key Findings | Reference |
|---|---|---|
| LPS-induced lethal endotoxemia | Improved survival rate | glpbio.comnih.govnih.gov |
| Cecal ligation and puncture (CLP) | Improved survival rate | glpbio.comnih.govnih.gov |
| Both models | Reduced plasma levels of Ccl2/Mcp1 | glpbio.comnih.govnih.gov |
| CLP model | Downregulation of immune response and platelet activation pathways | nih.govresearchgate.net |
The hydrochloride salt of SCH772984, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), has demonstrated significant therapeutic potential in a variety of preclinical disease models. fishersci.com Its mechanism of action, which involves the inhibition of a critical signaling pathway implicated in cell proliferation and inflammation, has been the focus of extensive research. nih.govselleckchem.com
Anti-inflammatory Effects
SCH772984 has been shown to exert notable anti-inflammatory effects in various models. nih.gov This is primarily achieved through the modulation of key inflammatory mediators and signaling pathways.
Research has demonstrated that SCH772984 can significantly reduce the production of pro-inflammatory chemokines and cytokines. nih.gov In a mouse macrophage cell line stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, treatment with SCH772984 led to a marked decrease in the messenger RNA (mRNA) expression of several key inflammatory genes, including Tnf, Ccl2, and IL-6. nih.gov Furthermore, in a mouse model of sepsis, administration of SCH772984 resulted in reduced plasma levels of the chemokine Ccl2/Mcp1. nih.gov The upregulation of these molecules, particularly IL-6 and CCL2, has been correlated with the intensity of acute inflammatory pain. nih.gov
The anti-inflammatory effects of SCH772984 extend to the modulation of gene expression in various tissues. nih.gov In a mouse model of sepsis induced by cecal ligation and puncture (CLP), RNA sequencing analysis of the kidney, lung, and liver revealed significant changes in gene expression following SCH772984 treatment. nih.gov Specifically, pathways related to the immune response were significantly downregulated in these tissues. nih.gov This broad impact on gene expression underscores the systemic anti-inflammatory potential of the compound.
Below is a table summarizing the effects of SCH772984 on inflammatory markers and gene expression:
| Model | Key Findings | Reference |
| LPS-stimulated RAW 264.7 Macrophages | Significantly reduced mRNA expression of Tnf, Ccl2, and IL-6. | nih.gov |
| CLP Mouse Model of Sepsis | Reduced plasma levels of Ccl2/Mcp1. | nih.gov |
| CLP Mouse Model of Sepsis | Downregulation of immune response-related gene pathways in kidney, lung, and liver. | nih.gov |
Neurobiological System Modulation in Rodent Models
SCH772984 has been investigated for its effects on the central nervous system, particularly in the context of cerebral infarction, a condition with a significant inflammatory component. europeanreview.orgnih.gov
In a rat model of cerebral infarction, the administration of SCH772984, an inhibitor of the MAPK/ERK pathway, demonstrated a significant impact on neural stem cells. europeanreview.orgnih.gov Treatment with the compound led to a marked decrease in the proliferation of these cells. europeanreview.org Conversely, the rate of apoptosis, or programmed cell death, in neural stem cells was significantly increased in the presence of SCH772984. europeanreview.orgnih.gov
The modulation of neural stem cell fate by SCH772984 is accompanied by changes in the expression of key neural marker proteins. europeanreview.orgnih.gov In the rat cerebral infarction model, treatment with SCH772984 resulted in a significant reduction in the expression of proteins associated with cell proliferation and neural lineage, including Cyclin D1, Nestin, Neuron-Specific Enolase (NSE), and Glial Fibrillary Acidic Protein (GFAP). europeanreview.orgnih.gov Concurrently, the expression of cleaved-caspase 3, a key marker of apoptosis, was notably increased. europeanreview.orgnih.gov
Further investigation into the neurobiological effects of SCH772984 revealed its inhibitory role in the differentiation of neural stem cells. europeanreview.org In the rat model of cerebral infarction, treatment with the compound significantly inhibited the differentiation of neural stem cells into neurons, as evidenced by reduced NSE expression. europeanreview.org
The following table summarizes the observed effects of SCH772984 in a rat cerebral infarction model:
| Parameter | Effect of SCH772984 Treatment | Reference |
| Neural Stem Cell Proliferation | Decreased | europeanreview.org |
| Neural Stem Cell Apoptosis | Increased | europeanreview.orgnih.gov |
| Cyclin D1 Expression | Decreased | europeanreview.orgnih.gov |
| Nestin Expression | Decreased | europeanreview.orgnih.gov |
| NSE Expression | Decreased | europeanreview.orgnih.gov |
| GFAP Expression | Decreased | europeanreview.orgnih.gov |
| Cleaved-Caspase 3 Expression | Increased | europeanreview.orgnih.gov |
| Neural Stem Cell Differentiation | Inhibited | europeanreview.org |
Pain Modulation in Preclinical Models
The role of the ERK signaling pathway in pain processes suggests that its inhibition could be a viable strategy for pain management. While direct studies on the analgesic effects of this compound are not extensively detailed in the provided context, the known involvement of its target pathway in pain and inflammation provides a strong rationale for its potential in this area. Tissue injury is known to cause an upregulation of inflammatory mediators like IL-6 and CCL2, which correlates with pain intensity. nih.gov Given that SCH772984 can attenuate the expression of these very molecules, it is plausible that it could modulate inflammatory pain. nih.gov Further research is warranted to fully elucidate the preclinical efficacy of this compound in various pain models.
Pain Modulation in Preclinical Models
Analgesic Effects in Tibial Bone Cancer Pain Models (Rats)
In a rat model of bone cancer pain established by injecting Walker 256 tumor cells into the tibia, the administration of SCH772984 demonstrated significant analgesic properties. nih.govnih.govfrontiersin.org The development of bone cancer pain was confirmed by observing behavioral changes in the rats, including increased pain sensitivity. nih.gov The analgesic effect of SCH772984 was found to be dose-dependent following intrathecal injection. nih.govglpbio.com
The primary measure of pain relief was the mechanical withdrawal threshold (MWT), which quantifies the mechanical stimulus intensity required to elicit a paw withdrawal reflex. nih.gov In rats with bone cancer pain, this threshold is significantly lowered, indicating hypersensitivity (hyperalgesia). nih.gov Treatment with SCH772984 was shown to increase this threshold, suggesting a reduction in pain sensitivity. nih.gov
Research findings indicate that intrathecal injection of 10 μg of SCH772984 can effectively alleviate mechanical pain sensitivity, with the analgesic effect lasting for approximately 15 hours. nih.gov The study also assessed spontaneous pain behaviors, such as foot withdrawal and time spent lifting the foot, which were also reduced by the compound. nih.gov These results suggest that inhibiting the ERK1/2 pathway in the spinal cord can effectively mitigate bone cancer pain. nih.govnih.gov
| Treatment Group | Key Finding | Duration of Effect |
|---|---|---|
| Bone Cancer Pain (BCP) + Vehicle (DMSO) | Maintained low mechanical withdrawal threshold, indicating persistent pain hypersensitivity. | N/A |
| BCP + SCH772984 (0.1 µg) | No significant difference in MWT compared to the vehicle group. | N/A |
| BCP + SCH772984 (1.0 µg) | Significant increase in MWT at 6 hours post-administration. | ~6 hours |
| BCP + SCH772984 (10 µg) | Significant increase in MWT at 3, 6, and 9 hours post-administration. | Up to 15 hours |
Reduction of Fos Protein Expression in Dorsal Horn of the Spinal Cord
The Fos protein is widely used as a marker for neuronal activity, as its expression is rapidly induced in neurons following noxious stimulation. d-nb.infonih.govnih.gov In pain states, increased Fos expression in the dorsal horn of the spinal cord indicates heightened nociceptive processing. d-nb.infobiorxiv.org
Studies investigating the mechanism of SCH772984's analgesic effect examined its impact on Fos protein expression in the L4-L5 spinal dorsal horn of rats with bone cancer pain. nih.gov In the bone cancer pain model, the number of Fos-immunoreactive neurons in the superficial laminae of the spinal dorsal horn was significantly increased compared to control animals. nih.gov
Intrathecal administration of 10 μg of SCH772984 was found to significantly reduce the expression of Fos protein in this region. nih.govglpbio.com This reduction in neuronal activation in the spinal cord correlates with the observed analgesic effects of the compound. nih.gov The findings suggest that the analgesic efficacy of SCH772984 in this model is mediated, at least in part, by suppressing the activation of spinal neurons involved in pain transmission, as evidenced by the decreased expression of the Fos protein. nih.gov
| Condition | Observation | Implication |
|---|---|---|
| Sham (Control) Group | Low basal level of Fos-immunoreactive neurons. | Normal neuronal activity in the absence of persistent pain. |
| Bone Cancer Pain + Vehicle Group | Significantly increased number of Fos-immunoreactive neurons. | Heightened nociceptive processing and central sensitization due to cancer pain. |
| Bone Cancer Pain + SCH772984 (10 µg) | Significantly reduced number of Fos-immunoreactive neurons compared to the vehicle group. | Inhibition of pain-induced neuronal activation at the spinal level. |
Mechanisms of Acquired Resistance to Sch772984 Hcl
ERK1/2 Pathway Reactivation as a Component of Resistance
A primary mechanism of acquired resistance to SCH772984 involves the reactivation of the ERK1/2 pathway. core.ac.ukaacrjournals.org Although SCH772984 is designed to inhibit this pathway, cancer cells can develop ways to bypass this inhibition. In some cases of acquired resistance, there is a notable decrease in the phosphorylation of MEK1/2 and ERK1/2, yet the cells continue to proliferate. frontiersin.orgbiorxiv.org This suggests that while the immediate downstream signaling of ERK1/2 is suppressed, alternative signaling pathways or other compensatory mechanisms are activated to maintain cell growth. frontiersin.orgbiorxiv.org
Studies have shown that in some models of acquired resistance to SCH772984, particularly in combination with other targeted therapies, there is an increase in phosphorylated ERK5. frontiersin.org This suggests a potential pathway switching where the cells become dependent on ERK5 signaling for survival and proliferation when ERK1/2 is inhibited. frontiersin.org Furthermore, in certain contexts, resistance is associated with the reactivation of the MAPK pathway at the biochemical level, even if the genetic drivers of this reactivation are heterogeneous. aacrjournals.org This highlights the robustness of the MAPK signaling network and its ability to adapt to therapeutic pressure.
Identification of Specific Genetic Alterations Conferring Resistance
Specific mutations within the components of the MAPK pathway have been identified as key drivers of acquired resistance to SCH772984. These genetic alterations can directly interfere with the binding of the inhibitor or otherwise sustain downstream signaling.
ERK1 G186D Mutation in the DFG Motif
A recurrent and well-characterized mechanism of acquired resistance to SCH772984 is a point mutation in the ERK1 gene, specifically a substitution of glycine (B1666218) to aspartic acid at position 186 (G186D) within the DFG motif. aacrjournals.orgresearchgate.netmdpi.com This mutation has been identified in preclinical models of acquired resistance, such as in the KRAS-mutant HCT-116 colorectal cancer cell line, after prolonged exposure to the inhibitor. aacrjournals.orgmdpi.com The DFG motif is a highly conserved region in protein kinases that plays a crucial role in the binding of ATP and inhibitors.
The functional consequence of the G186D mutation is the impairment of SCH772984 binding to ERK1. aacrjournals.orgresearchgate.net Overexpression of the ERK1 G186D mutant in sensitive parental cells is sufficient to confer resistance to SCH772984, demonstrating its causal role in the resistance phenotype. aacrjournals.org Cells expressing this mutant show sustained proliferation and a lack of inhibition of ERK and RSK phosphorylation upon treatment with SCH772984. aacrjournals.org
Structural and Biophysical Analysis of Mutant ERK Binding Defects
Structural and biophysical studies have provided a detailed understanding of how mutations like G186D lead to resistance. SCH772984 binds to a unique, induced-fit pocket in ERK1/2, which is created by an inactive conformation of the phosphate-binding loop and a shift of the α-C helix. probes-drugs.orgnih.govrcsb.org The G186D mutation in the DFG motif is believed to disrupt the formation of this specific binding pocket, thereby reducing the affinity of SCH772984 for the mutant ERK protein. aacrjournals.orgresearchgate.net
In addition to the G186D mutation, other mutations in ERK1 and ERK2 have been identified that confer resistance to SCH772984 and other ERK inhibitors like VX-11e. oncokb.orgnih.gov These mutations are often located within the ATP/drug binding pocket and have been shown to render the mutant ERK1/2 proteins refractory to the inhibitor, strongly suggesting that they act by directly interfering with drug binding. core.ac.uknih.gov For example, the ERK2 Y64K mutation, located in the C-helix, has been shown to confer resistance by reducing the binding of SCH772984. oncokb.org
| Mutation | Location | Effect on SCH772984 Binding | Functional Consequence |
| ERK1 G186D | DFG Motif | Impaired binding | Sustained proliferation and ERK/RSK phosphorylation aacrjournals.org |
| ERK2 Y64K | C-helix | Reduced binding | Sustained proliferation in the presence of the drug oncokb.org |
Role of Oncogenic RAS-Driven Contexts in Resistance Development
The genetic context of the tumor, particularly the presence of oncogenic RAS mutations, plays a significant role in the development of resistance to SCH772984. oaepublish.com While SCH772984 has shown activity in tumor cells with BRAF or RAS mutations, the efficacy can be more limited in RAS-mutant contexts. aacrjournals.orgecancer.org
Constitutive activation of RAS due to mutations leads to persistent downstream signaling through the RAF-MEK-ERK pathway. oaepublish.com This strong oncogenic drive can contribute to both intrinsic and acquired resistance to ERK inhibitors. In the setting of oncogenic RAS, tumor cells may be more adept at developing mechanisms to reactivate the ERK pathway or engage parallel survival pathways when faced with ERK inhibition. oaepublish.com For instance, the HCT-116 cell line, which harbors a KRAS mutation, was used to generate a model of acquired resistance to SCH772984, leading to the identification of the ERK1 G186D mutation. aacrjournals.org This highlights the clinical challenge of effectively targeting RAS-driven cancers and the propensity of these tumors to develop resistance to downstream inhibitors like SCH772984. oaepublish.com
Preclinical Models for Studying Acquired Resistance
Preclinical models have been instrumental in elucidating the mechanisms of acquired resistance to SCH772984. aacrjournals.orgnih.gov In vitro models, where cancer cell lines are continuously exposed to increasing concentrations of the drug, have successfully identified clinically relevant resistance mechanisms. aacrjournals.orgnih.gov
A key example is the generation of the SCH772984-resistant HCT-116R cell line from the parental HCT-116P line. aacrjournals.org This model was crucial in identifying the ERK1 G186D mutation as a mechanism of resistance. aacrjournals.org Similarly, other studies have used melanoma cell lines with BRAF or NRAS mutations to study acquired resistance to SCH772984, sometimes in combination with other inhibitors. frontiersin.orgnih.gov These models have revealed the role of ERK pathway reactivation and the emergence of specific resistance-conferring mutations. frontiersin.orgnih.gov
The use of patient-derived xenograft (PDX) models and other in vivo systems further allows for the study of resistance in a more physiologically relevant context. apexbt.comglpbio.com These preclinical tools are invaluable for not only understanding the molecular basis of resistance but also for testing novel therapeutic strategies to overcome it. nih.gov
| Preclinical Model | Cancer Type | Key Findings in SCH772984 Resistance |
| HCT-116 Cell Line | Colorectal Cancer (KRAS mutant) | Identification of the ERK1 G186D mutation. aacrjournals.org |
| Melanoma Cell Lines | Melanoma (BRAF/NRAS mutant) | MAPK pathway reactivation, emergence of resistance mutations. nih.govmdpi.com |
| Patient-Derived Xenografts (PDX) | Various | Evaluation of therapeutic strategies to overcome resistance. apexbt.comglpbio.com |
Preclinical Combination Therapeutic Strategies Involving Sch772984 Hcl
Co-Inhibition of MAPK Pathway Components
Preclinical evidence suggests that combining SCH772984 with MEK inhibitors can be a potent strategy. nih.gov In aggressive B-cell lymphomas, the combination of SCH772984 with the MEK inhibitor trametinib (B1684009) has demonstrated synergistic activity, particularly in cell lines resistant to MCL-1 inhibitors. ashpublications.orgnih.gov This combination has been shown to enhance cell death and overcome resistance. ashpublications.orgnih.gov Studies in melanoma have also indicated that while resistance can develop to BRAF and MEK inhibitor combinations, the addition of an ERK inhibitor like SCH772984 may overcome this resistance. nih.gov Preclinical data has shown that SCH772984 can inhibit MAPK signaling and cell proliferation in tumor cells that are resistant to the combination of BRAF and MEK inhibitors. fiercebiotech.com
In models of aggressive B-cell lymphomas that have acquired resistance to MCL-1 inhibitors, the combination of SCH772984 and trametinib has shown enhanced potency and synergistic effects in both cell viability and colony formation assays. nih.gov This suggests that co-targeting MEK and ERK can be an effective approach to combat both de novo and acquired resistance to MCL-1 inhibition in these cancers. nih.gov
The combination of SCH772984 with BRAF inhibitors like vemurafenib (B611658) has shown significant promise in preclinical models of BRAF-mutant melanoma. nih.govnih.gov This combination results in a synergistic inhibition of tumor cell growth and can delay the onset of acquired resistance. nih.govnih.govmedkoo.com In BRAF-mutant melanoma cell lines, the addition of SCH772984 to vemurafenib leads to a more profound decrease in the phosphorylation of downstream MAPK pathway components like RSK and ERK compared to either drug alone. nih.gov This dual blockade of the MAPK pathway at different points has been shown to be highly effective. nih.gov
Furthermore, this combination is not only synergistic in treatment-naïve cells but is also effective in melanoma cells that have developed acquired resistance to vemurafenib through reactivation of the MAPK pathway. nih.govnih.gov Long-term in vitro assays have demonstrated that chronic exposure to both inhibitors significantly delays the development of resistance compared to single-agent treatment. nih.gov
Table 1: Synergistic Effects of SCH772984 and Vemurafenib in BRAF-Mutant Melanoma Cell Lines
Synergy with MEK Inhibitors (e.g., Trametinib, GDC-0623)
Combinations with Inhibitors of Other Signaling Pathways
Crosstalk between the MAPK and PI3K/AKT signaling pathways is a common mechanism of drug resistance. Preclinical studies have shown that inhibiting both pathways simultaneously can lead to enhanced antitumor effects. In pancreatic ductal adenocarcinoma (PDAC) cells, combining SCH772984 with a PI3K inhibitor resulted in further growth inhibition, particularly in cells sensitive to SCH772984. aacrjournals.org This suggests that the PI3K/AKT pathway can act as a compensatory survival pathway when the MAPK pathway is inhibited. aacrjournals.org
In some melanoma cell lines, treatment with SCH772984 alone can lead to an increase in phosphorylated AKT (pAKT) levels. nih.govresearchgate.net Combining SCH772984 with an AKT inhibitor, such as MK-2206, can abrogate this increase in pAKT and result in more potent cell growth inhibition. nih.gov Similarly, in high-grade serous ovarian cancer cells, synergistic cytotoxic effects were observed with the combination of SCH772984 and the dual PI3K/mTOR inhibitor dactolisib. mdpi.comnih.gov In pancreatic cancer models, the combination of the ERK inhibitor ulixertinib (B1684335) (a clinical analog of SCH772984) with the PI3K inhibitor GDC-0941 was synergistic in inhibiting cell growth and inducing apoptosis. aacrjournals.org
The mTOR pathway, which is downstream of PI3K/AKT, is another key signaling cascade involved in cell growth and proliferation. Combining SCH772984 with mTOR inhibitors has shown synergistic effects in various cancer models. In melanoma cell lines resistant to ERK inhibition, the combination of SCH772984 with the mTOR inhibitor MK-8669 was particularly synergistic, leading to more potent cell growth inhibition. nih.gov
In pancreatic cancer, the dual PI3K/mTOR inhibitor VS-5584, when combined with SCH772984, led to enhanced cell death and superior tumor growth inhibition in a xenograft model compared to either agent alone. oncotarget.comnih.govnih.gov The combination of an ERK inhibitor with the dual PI3K/mTOR inhibitor BEZ235 (dactolisib) also showed synergistic antiproliferative effects in ovarian cancer cell models. mdpi.comnih.govotago.ac.nz The combination of the natural product Cucurbitacin B, which inhibits the PI3K/Akt/mTOR pathway, with SCH772984 also exhibited synergistic anti-pancreatic cancer activities. oncotarget.comnih.govoncotarget.com
Table 2: Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model
Mcl-1 is an anti-apoptotic protein that plays a crucial role in cell survival. Overcoming its protective effects is a key therapeutic strategy. In melanoma cell lines, the combination of SCH772984 with the Mcl-1 inhibitor S63845 has shown strongly enhanced effects, leading to significant loss of cell viability and induction of apoptosis in both BRAF-mutated and wild-type cells. mdpi.comnih.govdntb.gov.ua This combination resulted in caspase activation, loss of mitochondrial membrane potential, and cytochrome c release. mdpi.comnih.govdntb.gov.ua
This synergistic effect is linked to the ability of SCH772984 to enhance the expression of pro-apoptotic proteins like Bim and Puma, while the combination leads to the downregulation of anti-apoptotic Bcl-2. mdpi.comnih.gov In aggressive B-cell lymphomas, the combination of SCH772984 with Mcl-1 inhibitors also showed synergistic activity, particularly in resistant cell lines. nih.gov
Table 3: Effects of Combined SCH772984 and S63845 in Melanoma Cells
Notch Pathway Antagonists
The Notch signaling pathway is a critical regulator of cell fate, and its aberrant activation is implicated in tumorigenesis and drug resistance. Research has explored the interplay between the Notch and MAPK pathways, suggesting that co-inhibition may be a viable therapeutic strategy.
In BRAF-V600E mutant melanomas, a study investigated the molecular determinants of response to the ERK inhibitor SCH772984. nih.gov This research revealed that a poor response to SCH772984 was associated with the concurrent loss of the tumor suppressor PTEN and the activation of the Notch pathway. nih.gov This finding suggests that Notch activation can serve as a bypass mechanism, allowing cancer cells to survive despite ERK inhibition.
To counter this, preclinical models have tested the combination of SCH772984 with Notch antagonists. The co-inhibition of both ERK and Notch resulted in a significant decrease in the viability of BRAF-V600E melanoma cells. nih.gov These findings provide a strong rationale for developing combination therapies that target both the MAPK/ERK and Notch signaling cascades to improve therapeutic outcomes, particularly in patient populations with defined molecular profiles such as low PTEN expression and high Notch activation. nih.gov
MAP2K4 Inhibitors
Mitogen-activated protein kinase kinase 4 (MAP2K4), also known as MKK4, is a component of a parallel signaling cascade that can limit the effectiveness of MAPK pathway inhibitors. Inhibition of the MEK/ERK pathway can lead to a feedback activation of the JNK-JUN pathway via MAP2K4, which blunts the therapeutic effect. nih.gov Consequently, combining ERK inhibitors with MAP2K4 inhibitors has emerged as a rational strategy to achieve a more profound and durable pathway suppression.
Preclinical studies have demonstrated that combining the MAP2K4 inhibitor HRX-0233 with the ERK inhibitor SCH772984 results in strong synergistic effects in various KRAS-mutant cancer cell lines. pnas.orgresearchgate.net This synergy was observed across both lung and colon cancer cells harboring different KRAS mutations. pnas.org Furthermore, genetic knockout of MAP2K4 in cancer cells was shown to significantly increase their sensitivity to SCH772984. nih.govresearchgate.net
The table below summarizes the synergistic effects observed when combining a MAP2K4 inhibitor with SCH772984 in different cancer cell lines.
Table 1: Synergy of MAP2K4 Inhibitor (HRX-0233) with SCH772984
| Cell Line | Cancer Type | KRAS Mutation | Bliss Synergy Score* |
|---|---|---|---|
| H358 | Lung Cancer | G12C | >10 pnas.org |
| H2122 | Lung Cancer | G12C | >10 pnas.org |
| A549 | Lung Cancer | G12S | >10 pnas.org |
| SW837 | Colon Cancer | G12C | >10 pnas.org |
| HCT116 | Colon Cancer | G13D | >10 pnas.org |
| DLD1 | Colon Cancer | G13D | >10 pnas.org |
*A Bliss synergy score above 10 indicates a strong synergistic interaction between the two compounds. pnas.org
Combination with RAS Inhibitors (e.g., Sotorasib, RMC-6236)
Mutations in RAS genes are among the most common oncogenic drivers, making them a key therapeutic target. The development of specific RAS inhibitors, such as the KRAS G12C inhibitor Sotorasib and the pan-RAS(ON) inhibitor RMC-6236, has marked a significant breakthrough. However, feedback mechanisms can limit their efficacy. Combining RAS inhibitors with downstream effectors like ERK is a strategy to achieve a more complete blockade of the MAPK pathway.
Preclinical studies have shown that combining SCH772984 with RAS inhibitors leads to strong synergy in KRAS-mutant cancer models. pnas.org The combination of the MAP2K4 inhibitor HRX-0233 with either Sotorasib (in KRAS G12C cells) or the RAS(ON) multi-inhibitor RMC-6236 was found to be highly synergistic. pnas.orgresearchgate.net Similarly, combining SCH772984 directly with these RAS inhibitors also demonstrated strong synergy in lung and colon cancer cell lines. pnas.org The underlying mechanism for this synergy appears to be the prevention of feedback activation of receptor tyrosine kinases, which would otherwise reactivate signaling downstream of RAS. pnas.org
The table below details the observed synergy between SCH772984 and various RAS inhibitors in preclinical models.
Table 2: Synergy of SCH772984 with RAS Inhibitors
| Cell Line | Cancer Type | KRAS Mutation | Combination Agent | Bliss Synergy Score* |
|---|---|---|---|---|
| H358 | Lung Cancer | G12C | Sotorasib | >10 pnas.org |
| H2122 | Lung Cancer | G12C | Sotorasib | >10 pnas.org |
| SW837 | Colon Cancer | G12C | Sotorasib | >10 pnas.org |
| H358 | Lung Cancer | G12C | RMC-6236 | >10 pnas.org |
| H2122 | Lung Cancer | G12C | RMC-6236 | >10 pnas.org |
| A549 | Lung Cancer | G12S | RMC-6236 | >10 pnas.org |
| SW837 | Colon Cancer | G12C | RMC-6236 | >10 pnas.org |
| HCT116 | Colon Cancer | G13D | RMC-6236 | >10 pnas.org |
| DLD1 | Colon Cancer | G13D | RMC-6236 | >10 pnas.org |
*A Bliss synergy score above 10 indicates a strong synergistic interaction between the two compounds. pnas.org
Strategies to Overcome Acquired Resistance to Single-Agent Therapies
Acquired resistance is a major obstacle in targeted cancer therapy. Even with effective drugs, tumors often develop mechanisms to evade treatment over time. aacrjournals.org Preclinical research has focused on understanding and overcoming resistance to MAPK pathway inhibitors, including SCH772984.
One identified mechanism of acquired resistance to SCH772984 involves a specific mutation in the target protein itself. In KRAS-mutant colorectal cancer cells chronically exposed to the drug, a mutation in ERK1 (G186D) was identified that prevents effective binding of SCH772984. aacrjournals.org This resistance was characterized by the reactivation of the MAPK pathway, as evidenced by restored phosphorylation of ERK and its downstream substrate RSK. aacrjournals.org Interestingly, these resistant cells could still be suppressed by a MEK inhibitor, suggesting that combining or sequencing therapies with agents targeting different nodes of the pathway could be a viable strategy to overcome this specific form of resistance. aacrjournals.org
More broadly, ERK inhibitors like SCH772984 are themselves a key strategy for overcoming acquired resistance to upstream inhibitors (BRAF or MEK inhibitors). aacrjournals.orgnih.gov Resistance to BRAF or MEK inhibitors often occurs through reactivation of the MAPK pathway at or below the level of the inhibited drug. aacrjournals.org By targeting the final kinase in the cascade, ERK, SCH772984 can effectively shut down the pathway even in the presence of these resistance mechanisms. nih.gov For instance, preclinical studies in BRAF-mutant melanoma demonstrated that combining a BRAF inhibitor with SCH772984 dramatically delayed the development of resistance compared to treatment with the BRAF inhibitor alone. nih.gov This dual inhibition approach may control the feedback loop reactivation that often plagues single-agent therapy with upstream MAPK inhibitors. nih.gov
Early Stage Drug Discovery and Development Insights from Sch772984 Hcl Research
Preclinical Analogues and Derivatives (e.g., MK-8353/SCH900353)
The discovery of SCH772984 as a potent and selective inhibitor of ERK1/2 was a significant step in targeting the MAPK pathway. However, its utility as a clinical agent was hampered by poor pharmacokinetic properties, particularly low in vivo exposure levels following oral or intraperitoneal administration. guidetopharmacology.org This limitation prompted further medicinal chemistry efforts to develop analogues and derivatives with improved drug-like qualities while retaining the parent compound's desirable inhibitory mechanism.
The most prominent preclinical and clinical analogue of SCH772984 is MK-8353 , also known as SCH900353. mdpi.comoncotarget.com MK-8353 was specifically designed to overcome the pharmacokinetic deficiencies of SCH772984. researchgate.net It is an orally bioavailable inhibitor that demonstrated good exposure across multiple preclinical species. researchgate.net Structurally, a key modification in the development of MK-8353 from SCH772984 was the introduction of a 3(S)-thiomethyl substitution on the pyrrolidine (B122466) core, a strategic change intended to retard amide metabolism and improve metabolic stability. researchgate.net
MK-8353 maintains the novel dual-mechanism of action pioneered by SCH772984, which involves not only the direct, ATP-competitive inhibition of ERK1/2's catalytic activity but also the prevention of its activating phosphorylation by the upstream kinase MEK. guidetopharmacology.orgmdpi.comresearchgate.netnih.gov In various preclinical cancer models, MK-8353 showed potency comparable to that of SCH772984. researchgate.netnih.gov The development of this analogue highlights a common strategy in drug discovery: optimizing a lead compound with a promising mechanism of action but suboptimal pharmacokinetic characteristics into a viable clinical candidate.
While MK-8353 is the most direct derivative, the research surrounding SCH772984 has influenced the broader field of ERK inhibitor development. Other notable ERK1/2 inhibitors that have been explored preclinically and clinically include BVD-523 (ulixertinib) and GDC-0994 (ravoxertinib), which also target the ATP-binding pocket of ERK. oncotarget.combiorxiv.org
| Compound | Alternate Name(s) | Key Developmental Feature | Mechanism of Action |
|---|---|---|---|
| SCH772984 | - | Lead compound; potent dual-mechanism ERK1/2 inhibitor with poor in vivo exposure. guidetopharmacology.org | Dual: Inhibits ERK catalysis and prevents MEK-mediated phosphorylation. guidetopharmacology.orgnih.gov |
| MK-8353 | SCH900353 | Orally bioavailable analogue designed to improve upon SCH772984's pharmacokinetics. mdpi.comresearchgate.net | Dual: Retains the dual-mechanism of action of the parent compound. mdpi.comresearchgate.net |
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development
The preclinical development path of SCH772984 and its successors underscores the critical interplay between pharmacokinetics (PK) and pharmacodynamics (PD). Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME), while pharmacodynamics relates to the drug's effect on the body, specifically its engagement with the intended biological target.
For SCH772984, the primary preclinical hurdle was its poor pharmacokinetics. guidetopharmacology.org Studies revealed that despite its high potency in vitro, it achieved poor exposure levels when administered in vivo, rendering it unsuitable for clinical progression. guidetopharmacology.org This disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development, and it was the driving force behind the creation of MK-8353. researchgate.net MK-8353 was engineered for improved oral bioavailability, demonstrating a more favorable PK profile across multiple species in preclinical testing. researchgate.net
From a pharmacodynamic perspective, both SCH772984 and MK-8353 demonstrated robust target engagement in preclinical models. researchgate.netselleckchem.com A key measure of ERK1/2 activity is the phosphorylation of its downstream substrates, such as p90 ribosomal S6 kinase (RSK). selleckchem.com In cell-based assays, SCH772984 was shown to inhibit the phosphorylation of RSK in a dose-dependent manner. selleckchem.com Furthermore, its unique dual-mechanism action also leads to the inhibition of phosphorylation on ERK itself, providing a second marker of target engagement. nih.govselleckchem.com
Establishing a clear PK/PD relationship is essential for predicting clinical efficacy. This involves demonstrating that sufficient drug concentration at the tumor site (PK) leads to sustained inhibition of the target (PD). For example, in the development of other ERK inhibitors like LY3214996, studies in xenograft models have explicitly linked the drug's concentration over time with the degree of inhibition of phosphorylated RSK (pRSK). championsoncology.com These studies established that maintaining target inhibition above a certain threshold (e.g., >50%) for a defined period was necessary for significant anti-tumor activity. championsoncology.com Similar principles guided the preclinical assessment of MK-8353, where its ability to interfere with ERK1/2 phosphorylation by MEK1/2 was a key pharmacodynamic endpoint. researchgate.net
Structure-Activity Relationship (SAR) Studies and Binding Kinetics
The remarkable selectivity of SCH772984 for ERK1/2 over other kinases is rooted in its unique binding mechanism, which has been elucidated through structural and kinetic studies. These findings have been pivotal for understanding its structure-activity relationship (SAR) and have informed the design of subsequent inhibitors.
Unlike typical kinase inhibitors that bind to a pre-existing active conformation (Type I binding), SCH772984 induces a novel, inactive conformation in ERK1/2. nih.govresearchgate.net X-ray crystallography studies revealed that SCH772984 binding creates a previously unseen pocket that accommodates the inhibitor's extended piperazine-phenyl-pyrimidine structure. researchgate.netrcsb.org This unique pocket is formed by an outward tilt of the αC helix and a conformational change in the phosphate-binding loop (P-loop). nih.govresearchgate.net This induced-fit mechanism is a major determinant of the compound's high specificity, as off-target kinases like JNK1 bind SCH772984 in a more conventional Type I manner. nih.gov
A critical aspect associated with this unique binding mode is the compound's binding kinetics. nih.gov SCH772984 exhibits slow association and dissociation rates with ERK1/2, resulting in a long target residence time. nih.govacs.org This "slow binding kinetics" means the inhibitor remains bound to its target for an extended period, which can lead to prolonged on-target activity even after the circulating drug concentration has decreased. nih.govresearchgate.net This kinetic profile is considered a highly desirable feature for therapeutic agents.
The SAR studies that led to the development of MK-8353 focused on preserving this unique binding mode and potency while improving PK properties. researchgate.net Medicinal chemists introduced a 3(S)-thiomethyl group to the pyrrolidine core to block metabolic pathways, and the indazole portion of the molecule was also optimized to enhance selectivity and bioavailability. researchgate.net
| Compound | Target | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| SCH772984 | ERK1 | 4 | Cell-free assay selleckchem.com |
| ERK2 | 1 | ||
| MK-8353 | ERK1 (activated) | 23.0 | IMAP kinase assay nih.gov |
| ERK2 (activated) | 8.8 |
Design Principles for Next-Generation ERK1/2 Inhibitors
The research and development journey of SCH772984 has provided several key design principles for the creation of next-generation ERK1/2 inhibitors with improved therapeutic potential.
Exploiting Unique Binding Pockets: The discovery that SCH772984 induces a novel binding site in ERK1/2 offers a powerful strategy for achieving kinase selectivity. nih.govresearchgate.net Future inhibitor design can intentionally target this induced, inactive conformation to build in high specificity and avoid off-target effects, a common problem with inhibitors targeting the highly conserved ATP-binding site. nih.gov
Dual-Mechanism Inhibition: The dual action of SCH772984—inhibiting both the catalytic function of ERK and its activation by MEK—is a significant conceptual advance. guidetopharmacology.org This mechanism is predicted to provide a more complete and durable suppression of MAPK pathway signaling compared to inhibitors that only block catalysis. guidetopharmacology.orgresearchgate.net This principle is now a key consideration in the design of new ERK-targeting agents.
Optimizing for Binding Kinetics: The slow binding kinetics and long residence time of SCH772984 are directly linked to its unique interaction with the induced pocket. nih.govacs.org Designing for optimal kinetic parameters (slow k-off) rather than solely for high affinity (low IC₅₀) is a modern drug design principle that aims to maximize the duration of a drug's effect in vivo. researchgate.net
Conformational Selection and Allostery: Deeper studies have revealed that different inhibitors can select for and stabilize distinct conformational states of the ERK2 enzyme (e.g., an active "R-state" vs. an inactive "L-state"). elifesciences.org SCH772984 favors the inactive L-state. elifesciences.org Understanding how the chemical structure of an inhibitor drives this conformational selection allows for the fine-tuning of a drug's biological activity beyond simple target inhibition. This opens avenues for designing inhibitors that not only block the active site but also modulate the protein's interaction with other cellular partners. elifesciences.org
Integrating Pharmacokinetics Early: The story of SCH772984 and its evolution to the orally available MK-8353 serves as a crucial lesson. guidetopharmacology.orgresearchgate.net Integrating ADME (absorption, distribution, metabolism, and excretion) considerations early in the design process is paramount to ensure that a potent and selective molecule can become a successful drug.
By combining these principles—targeting unique conformations, employing dual-action mechanisms, engineering favorable kinetics, and prioritizing drug-like properties—researchers can design more effective and durable ERK1/2 inhibitors for cancer therapy.
Q & A
Q. What is the molecular mechanism by which SCH772984 HCl inhibits ERK1/2, and how does its dual Type I/II kinase inhibition affect experimental outcomes?
this compound binds ERK1/2 by inducing a unique inactive conformation of the phosphate-binding loop and outward tilt of helix αC, creating a novel binding pocket for its piperazine-phenyl-pyrimidine group. This dual inhibition (IC50: 4 nM for ERK1, 1 nM for ERK2) blocks both catalytic activity and substrate phosphorylation. Methodologically, confirm target engagement via Western blotting for phosphorylated ERK (p-ERK) and downstream effectors like RSK . Use structural studies (e.g., X-ray crystallography) to validate binding modes in resistant mutants.
Q. How should researchers design in vitro experiments to assess this compound's potency in BRAF/RAS-mutant cancer models?
- Cell Line Selection : Use BRAF-mutant (e.g., LOX BRAFV600E melanoma), KRAS-mutant (e.g., MiaPaCa pancreatic), or NRAS-mutant lines. Include controls for MAPK pathway activation (e.g., p-MEK, p-ERK).
- Dose Optimization : Start with 1–500 nM this compound (EC50 <500 nM in sensitive lines). Monitor G1 arrest (flow cytometry) and apoptosis (Annexin V/PI) at 24–48 hours .
- Resistance Models : Test PLX4032-resistant BRAF-mutant melanoma or GSK1120212-resistant KRAS-mutant colorectal lines to evaluate efficacy in refractory settings .
Q. What are the critical parameters for validating this compound's in vivo efficacy in xenograft models?
- Dosing Regimen : Administer 12.5–50 mg/kg twice daily for 14 days via oral gavage. Monitor tumor volume and ERK phosphorylation in excised tissues .
- Endpoint Analysis : Use caliper measurements for tumor regression (≥98% in BRAF-mutant models) and immunohistochemistry for p-ERK suppression. Include pharmacodynamic markers (e.g., p-RSK) to correlate target inhibition with efficacy .
Advanced Research Questions
Q. How can contradictory data on ERK phosphorylation dynamics (e.g., this compound-induced suppression vs. paradoxical increases in specific contexts) be resolved?
- Context Dependency : In BRAF wild-type melanoma (e.g., M408 cells), this compound reduces p-ERK/p-RSK but increases p-MEK due to feedback loops. Use MEK inhibitors (e.g., trametinib) in combination to suppress compensatory signaling .
- Experimental Controls : Include HCl-only treatment arms to distinguish pH-dependent artifacts (e.g., shows HCl alone reduces p-ERK in BTZ-treated cells) .
Q. What methodologies are recommended for studying this compound's synergy with autophagy inhibitors or other targeted agents?
- Combination Screens : Perform RPPA (reverse-phase protein array) to identify pathway crosstalk (e.g., mTOR suppression with this compound in PDAC cells). Use Chou-Talalay synergy assays (e.g., isobolograms) to quantify effects .
- Validation in 3D Models : Test combinations in patient-derived organoids (PDOs) or tumouroids. For example, this compound + CuB (cucurbitacin) shows synergistic cytotoxicity (CI <1) in pancreatic cancer organoids but antagonism in normal cells .
Q. How do resistance mechanisms to this compound emerge, and what strategies can overcome them?
- Genetic Screens : Perform CRISPR-Cas9 knockout libraries to identify resistance drivers (e.g., upregulation of MCL-1 or BCL-2 family proteins).
- Combination Therapy : Co-target anti-apoptotic proteins (e.g., S63845, an MCL-1 inhibitor) to enhance apoptosis. In melanoma, SCH772984 + S63845 upregulates pro-apoptotic NOXA and PUMA, overcoming resistance .
Q. What are the best practices for analyzing this compound's off-target effects in kinase profiling studies?
- Kinase Selectivity Panels : Use broad-spectrum assays (e.g., KINOMEscan) to identify off-target hits (e.g., haspin or JNK1). Compare binding modes via co-crystallography; SCH772984 adopts Type I binding in off-target kinases vs. a unique ERK-specific conformation .
- Functional Validation : Test hit kinases in cellular assays (e.g., JNK phosphorylation in SCH772984-treated fibroblasts) to confirm relevance.
Methodological Guidelines
Q. How should researchers standardize this compound storage and handling to ensure reproducibility?
- Storage : Store powder at -20°C (3-year stability) or solutions at -80°C (1-year stability). Avoid freeze-thaw cycles.
- Solubility : Prepare stock solutions in DMSO (≤10 mM) and dilute in pre-warmed media (final DMSO ≤0.1%). Note aqueous solubility requires mild heating (23.5 mg/mL) .
Q. What statistical approaches are recommended for interpreting heterogeneous responses in cell viability assays?
- Data Normalization : Normalize viability data to DMSO controls and log2-transform RPPA/proteomic datasets. Use hierarchical clustering to group responsive vs. resistant cell lines .
- Multivariate Analysis : Apply ANOVA with post-hoc correction (e.g., Benjamini-Hochberg) to address multiple comparisons in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
